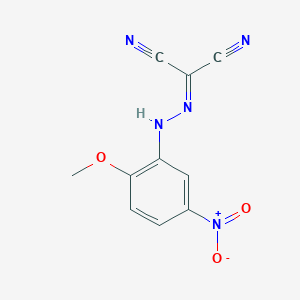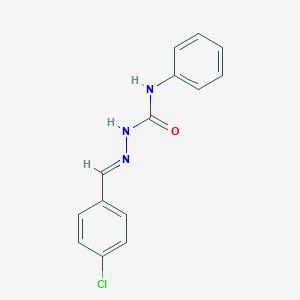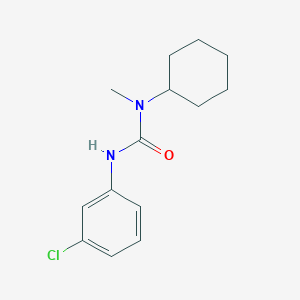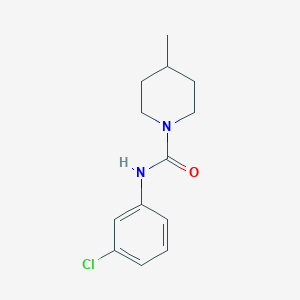![molecular formula C9H12ClNS B185559 3-[(4-Chlorophenyl)sulfanyl]propan-1-amine CAS No. 104864-09-7](/img/structure/B185559.png)
3-[(4-Chlorophenyl)sulfanyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)sulfanyl]propan-1-amine, also known as S-4-chlorophenyl-3-sulfanylpropan-1-amine, is an organic compound with a molecular formula of C9H13ClNS. It is a colorless, volatile liquid with a pungent odor. S-4-chlorophenyl-3-sulfanylpropan-1-amine is a derivative of the amino acid cysteine and is used in a variety of applications in the medical and scientific fields.
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment : A study synthesized new derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, evaluating them as potential drug candidates for Alzheimer's disease. These compounds showed enzyme inhibition activity against acetyl cholinesterase, an enzyme associated with Alzheimer's (Rehman et al., 2018).
Antiviral Activity : Another study involved the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. These compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Antibacterial Properties : Research on amino-heterocyclic compounds coupled with oxime-ether group revealed new compounds synthesized from 4-amino-3-methyl-5-mercapto-s-triazole with potential antibacterial activities in vitro (Hu et al., 2006).
Analytical Reagent for Sulphate : The solubility of 4-amino-4'-chlorodiphenyl and its application as a reagent in the micro-analytical determination of sulphate was studied, providing insights into its analytical applications (Bengtsson, 1958).
Xenobiotic Degradation : Novosphingobium resinovorum SA1, a bacterium capable of utilizing sulfanilic acid (4-aminobenzenesulfonic acid), was studied for its ability to degrade various aromatic compounds. This strain provides a genetic background for understanding the catabolic metabolism of aromatic xenobiotics, including derivatives of sulfanilic acid (Hegedűs et al., 2017).
Gold Nanoparticles for Drug Transport : A study synthesized a complex of βCD-2-amino-4-(4-chlorophenyl)thiazole and used it to deposit AuNPs, forming a stable system in solution. This novel βCD-AT-AuNPs ternary system presents a promising alternative for improving drug delivery (Asela et al., 2017).
GABAB Receptor Antagonists : Saclofen, a derivative of 3-amino-2-(4chlorophenyl) propanesulfonic acid, was synthesized as a powerful specific antagonist of GABA at the GABAB receptor. This compound's synthesis and its potential applications in neurological research were explored (Abbenante & Prager, 1992).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSRYXXUZUUHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515322 |
Source


|
| Record name | 3-[(4-Chlorophenyl)sulfanyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfanyl]propan-1-amine | |
CAS RN |
104864-09-7 |
Source


|
| Record name | 3-[(4-Chlorophenyl)thio]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104864-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Chlorophenyl)sulfanyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)





![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)
![2-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185493.png)


